molecular formula C6H12ClNO2 B555523 D-Proline Methyl Ester Hydrochloride CAS No. 65365-28-8

D-Proline Methyl Ester Hydrochloride

Cat. No.: B555523
CAS No.: 65365-28-8
M. Wt: 129,16*36,45 g/mole
InChI Key: HQEIPVHJHZTMDP-NUBCRITNSA-N
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Description

D-Proline Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a derivative of the amino acid proline and is commonly used in various chemical and biological applications. This compound is known for its role in peptide synthesis and as a chiral building block in organic chemistry .

Mechanism of Action

Target of Action

D-Proline Methyl Ester Hydrochloride is primarily used in the field of proteomics research . .

Mode of Action

It is known to be used as a building block in peptide synthesis , suggesting that it may interact with other amino acids or proteins to form larger peptide chains.

Biochemical Pathways

This compound is used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . This indicates that it may play a role in the biochemical pathways involved in the synthesis of these compounds.

Result of Action

As a building block in peptide synthesis , it may contribute to the formation of larger peptide chains, which could have various effects depending on the specific peptides formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures. The pH of the environment may also affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Proline Methyl Ester Hydrochloride typically involves the esterification of D-Proline with methanol in the presence of hydrochloric acid. One common method includes the following steps :

    Primary Reaction: D-Proline is dissolved in a suitable solvent, and pyridine is added as a catalyst. Hydrogen chloride gas is then bubbled through the solution at room temperature to form D-Proline Hydrochloride.

    Esterification: Methanol is added to the reaction mixture, and hydrogen chloride gas is continuously bubbled through the solution at reflux temperature. The reaction mixture is then concentrated, and the product is recrystallized to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: D-Proline Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: D-Proline Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to form stable enamine intermediates enhances its utility as a catalyst in various organic reactions .

Properties

IUPAC Name

methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659784
Record name Methyl D-prolinate--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65365-28-8
Record name D-Proline, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65365-28-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065365288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-prolinate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Proline, methyl ester, hydrochloride (1:1)
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Record name 65365-28-8
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Record name METHYL D-PROLINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of D-Proline Methyl Ester Hydrochloride in the synthesis of cyclo(D-Asp-D-Pro)?

A1: this compound serves as a starting material in the multi-step synthesis of cyclo(D-Asp-D-Pro) []. The synthesis begins with commercially available D-proline, which is converted to this compound. This modified form of D-proline then undergoes a series of reactions, including condensation with a derivative of D-aspartic acid, to ultimately form the target cyclodipeptide.

Q2: How is the structure of this compound confirmed in this research?

A2: While the paper focuses on the final cyclodipeptide, it mentions that the structure of intermediates, presumably including this compound, is confirmed using various spectroscopic techniques. These techniques include Electrospray Ionization Mass Spectrometry (ESIMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) [].

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